N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide
Description
Properties
IUPAC Name |
N-[4-[2-(3,5-dimethylphenoxy)ethylsulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-14(2)20(23)22-17-5-7-19(8-6-17)27(24,25)21-9-10-26-18-12-15(3)11-16(4)13-18/h5-8,11-14,21H,9-10H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIYVIONZSPEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(3,5-Dimethylphenoxy)Ethylamine
Procedure :
- Williamson Ether Synthesis :
- 3,5-Dimethylphenol (1.0 eq) reacts with 2-chloroethylamine hydrochloride (1.2 eq) in anhydrous dimethylformamide (DMF) under nitrogen.
- Potassium carbonate (2.5 eq) is added as a base, facilitating nucleophilic substitution at 80°C for 12 hours.
- Post-reaction, the mixture is filtered, and the solvent evaporated under reduced pressure.
- Crude product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding 2-(3,5-dimethylphenoxy)ethylamine as a white crystalline solid (Yield: 68–72%).
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | 89–92°C |
| $$ ^1H $$ NMR (CDCl₃) | δ 6.65 (s, 2H), 4.02 (t, 2H), 3.15 (t, 2H), 2.28 (s, 6H), 1.81 (br s, 2H) |
Preparation of N-(2-(3,5-Dimethylphenoxy)Ethyl)-4-Nitrobenzenesulfonamide
Procedure :
- Sulfonylation Reaction :
- 4-Nitrobenzenesulfonyl chloride (1.1 eq) is added portionwise to a stirred solution of 2-(3,5-dimethylphenoxy)ethylamine (1.0 eq) in dry dichloromethane (DCM) at 0°C.
- Triethylamine (2.5 eq) is introduced to scavenge HCl, with continued stirring for 4 hours at room temperature.
- The organic layer is washed with 5% HCl, saturated NaHCO₃, and brine, then dried over MgSO₄.
- Solvent removal affords the sulfonamide intermediate, purified via silica gel chromatography (Hexane:EtOAc = 4:1) (Yield: 75–80%).
Key Data :
| Parameter | Value |
|---|---|
| $$ R_f $$ | 0.42 (Hexane:EtOAc = 3:1) |
| IR (KBr) | 1535 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (SO₂) |
Reduction of Nitro Group to Amine
Procedure :
- Catalytic Hydrogenation :
- N-(2-(3,5-Dimethylphenoxy)ethyl)-4-nitrobenzenesulfonamide (1.0 eq) is dissolved in ethanol (EtOH) with 10% Pd/C (5% w/w).
- Hydrogen gas is introduced at 50 psi, and the reaction proceeds at 25°C for 6 hours.
- Filtration through Celite followed by solvent evaporation yields N-(2-(3,5-dimethylphenoxy)ethyl)-4-aminobenzenesulfonamide as a pale-yellow powder (Yield: 85–90%).
Key Data :
| Parameter | Value |
|---|---|
| $$ ^1H $$ NMR (DMSO-d₆) | δ 7.45 (d, 2H), 6.70 (d, 2H), 6.58 (s, 2H), 4.10 (t, 2H), 3.05 (t, 2H), 2.25 (s, 6H) |
Acylation with Isobutyryl Chloride
Procedure :
- Amide Bond Formation :
- N-(2-(3,5-Dimethylphenoxy)ethyl)-4-aminobenzenesulfonamide (1.0 eq) is suspended in anhydrous tetrahydrofuran (THF).
- Isobutyryl chloride (1.5 eq) is added dropwise at 0°C, followed by triethylamine (2.0 eq).
- The reaction mixture warms to room temperature and stirs for 8 hours.
- Workup involves dilution with water, extraction with DCM, and drying over Na₂SO₄.
- Final purification via recrystallization from methanol/water (3:1) delivers the title compound (Yield: 70–75%).
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | 142–145°C |
| HRMS (ESI+) | [M+H]⁺ Calc.: 459.1942, Found: 459.1938 |
| $$ ^{13}C $$ NMR (DMSO-d₆) | δ 171.5 (C=O), 154.2 (SO₂), 139.8, 129.4, 126.7, 116.2, 68.5 (OCH₂), 45.3 (NCH₂), 34.2 (CH(CH₃)₂), 21.3 (CH₃) |
Critical Analysis of Methodological Variations
Alternative Sulfonylation Approaches
- Direct Sulfonation of 4-Aminophenylisobutyramide : Attempts to sulfonylate pre-formed 4-aminophenylisobutyramide resulted in <20% yield due to competing acylation of the sulfonyl chloride with the amide nitrogen.
- Use of Solid-Phase Reagents : Immobilized sulfonyl chlorides (e.g., polymer-bound variants) reduced side-product formation but necessitated costly resins without yield improvement.
Solvent Optimization in Amidation
- DMF vs. THF : While DMF enhanced reaction rate, it complicated purification due to high boiling point. THF provided optimal balance between reactivity and workability.
- Catalytic DMAP : Addition of 4-dimethylaminopyridine (DMAP, 0.1 eq) increased acylation efficiency to 82% yield but introduced additional purification steps.
Scalability and Process Considerations
Continuous Flow Hydrogenation
Green Chemistry Metrics
| Metric | Batch Process | Improved Process |
|---|---|---|
| E-Factor | 32 | 18 |
| Atom Economy | 64% | 71% |
| PMI (kg/kg) | 56 | 39 |
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring and the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures may exhibit:
- Antimicrobial Activity : The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis pathways.
- Anti-inflammatory Effects : Studies suggest that such compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases.
Enzyme Inhibition
The compound's sulfonamide group allows it to act as an enzyme inhibitor. Mechanisms include:
- Competitive Inhibition : By mimicking substrate structures, it can bind to the active sites of enzymes, blocking substrate access.
- Receptor Modulation : It may influence receptor activity through allosteric modulation or direct binding, impacting various signaling pathways involved in disease processes.
Material Science
Due to its unique chemical properties, this compound is explored in:
- Polymer Development : The compound can serve as a building block for synthesizing new polymers with tailored properties.
- Coatings and Adhesives : Its stability and chemical resistance make it suitable for applications in coatings and adhesives.
Case Studies and Research Findings
A review of recent literature highlights several studies that have explored the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial strains, suggesting potential as a therapeutic agent against infections. |
| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of carbonic anhydrase, indicating possible applications in treating conditions like glaucoma. |
| Study 3 | Polymer Synthesis | Successfully incorporated into polymer matrices, enhancing mechanical properties and thermal stability. |
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors or signaling pathways, modulating biological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
A. Modifications in the Aromatic/Amide Region
4-(N-(4-(4-Chloro-3,5-dimethylphenoxy)phenyl)-N-isobutylsulfamoyl)-1-hydroxy-2-naphthoic acid (3bj) Structure: Replaces the isobutyramide with a 1-hydroxy-2-naphthoic acid group. The addition of a chlorine atom on the phenoxy ring enhances electron-withdrawing effects, which may influence receptor binding . Synthetic Yield: 72% via coupling of a chlorosulfonyl precursor with an aniline derivative .
CF2–CF4 Series (Isoxazole/Thiazole Derivatives) Structure: Replaces the dimethylphenoxy group with heterocycles (e.g., isoxazole in CF2, thiazole in CF4). Impact: Heterocycles introduce varied electronic environments and steric profiles. For instance, isoxazole’s oxygen and nitrogen atoms may engage in dipole interactions, while thiazole’s sulfur could affect metabolic stability . Molecular Weight: Ranges from ~493–550 g/mol, comparable to the target compound .
B. Modifications in the Sulfamoyl Linker
Pyrazolo[1,5-a]pyrimidine Derivatives
- Structure : Incorporates pyrazole or pyrimidine rings fused to the sulfamoyl group.
- Impact : These heterocycles may enhance π-π stacking interactions with biological targets, as seen in antimicrobial agents .
- Activity : Demonstrated moderate antimicrobial efficacy against S. aureus and E. coli .
Quinoxaline and Morpholino Derivatives Structure: Complex substituents like quinoxaline (e.g., WO10051043) or morpholino groups (e.g., GSK-2126458). Impact: Morpholino rings improve aqueous solubility, while quinoxaline’s planar structure may enhance DNA intercalation or kinase inhibition .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The target compound’s isobutyramide and dimethylphenoxy groups balance lipophilicity (logP ~3.5), favoring membrane permeability.
- Heterocyclic analogues (CF2–CF4) exhibit comparable molecular weights but divergent solubility profiles due to polar heteroatoms .
Stability and Metabolic Considerations
- The 3,5-dimethylphenoxy group in the target compound may resist oxidative metabolism better than electron-deficient rings (e.g., chlorophenoxy in 3bj) .
- Isobutyramide’s stability against hydrolysis contrasts with carboxylic acids (e.g., 3bj), which may undergo pH-dependent ionization .
Biological Activity
N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C24H30N2O4S
- Molar Mass : 454.58 g/mol
The compound features a complex structure with a sulfamoyl group linked to a phenyl ring, which is further connected to a 3,5-dimethylphenoxy group. This unique arrangement is believed to influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The sulfonamide moiety is known for its ability to inhibit various enzymes involved in metabolic pathways, particularly those related to inflammation and microbial growth.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as enzyme inhibitors by binding to the active sites of target proteins, thereby preventing substrate interaction and subsequent catalytic activity. This mechanism is crucial in therapeutic contexts, such as anti-inflammatory and antimicrobial applications.
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of sulfamoyl compounds, this compound demonstrated a notable reduction in pro-inflammatory cytokines when tested on cultured macrophages. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are pivotal in inflammatory responses.
Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against various pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was identified as a potential mechanism behind its antimicrobial effects.
Insecticidal Properties
Research into the compound's insecticidal properties revealed significant chitin synthesis inhibition in larvae of agricultural pests. The IC50 values were determined through quantitative assays that measured the compound's effectiveness at various concentrations. These findings suggest potential applications in pest management strategies.
Structure-Activity Relationship (SAR)
A quantitative structure–activity relationship (QSAR) analysis was conducted to understand how structural modifications affect biological activity. Key findings include:
- Hydrophobicity : The presence of hydrophobic groups enhances enzyme binding affinity.
- Electronic Effects : Electron-donating substituents improve inhibitory activity against specific targets.
- Steric Factors : Bulky substituents may hinder access to active sites, reducing efficacy.
Q & A
Basic: What are the recommended synthetic routes for N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide, and what key reaction conditions must be controlled?
Answer:
The synthesis typically involves sequential functionalization:
- Step 1: Sulfamoylation of the phenyl group using chlorosulfonic acid or sulfamoyl chloride derivatives under anhydrous conditions.
- Step 2: Introduction of the 3,5-dimethylphenoxyethylamine moiety via nucleophilic substitution, requiring a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the amine .
- Step 3: Formation of the isobutyramide group using isobutyryl chloride in the presence of a coupling agent (e.g., HATU or DCC) and a tertiary amine base (e.g., triethylamine) .
Critical Conditions:
- Maintain temperatures below 0°C during sulfamoylation to prevent side reactions.
- Use inert gas (N₂/Ar) to avoid oxidation of intermediates.
- Monitor pH during nucleophilic substitutions to ensure optimal reactivity .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR confirms the presence of the 3,5-dimethylphenoxy group (δ 6.7–7.2 ppm for aromatic protons, δ 20–25 ppm for methyl carbons) and the isobutyramide moiety (δ 1.2–1.4 ppm for methyl protons).
- 2D NMR (COSY, HSQC) resolves overlapping signals in the sulfamoyl-phenyl region .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~475–500) and detects impurities.
- FT-IR: Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O stretches (~1650 cm⁻¹) .
Basic: What are the primary challenges in achieving high purity during synthesis, and how can they be addressed?
Answer:
- Challenge 1: Residual sulfonic acid derivatives from incomplete sulfamoylation.
- Solution: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
- Challenge 2: Hydrolysis of the isobutyramide group under acidic/basic conditions.
- Solution: Conduct coupling reactions at neutral pH and low temperatures (0–5°C) .
- Challenge 3: Byproducts from competing nucleophilic attacks.
- Solution: Use excess amine reagent and monitor reaction progress with TLC .
Advanced: How can researchers optimize the sulfamoylation step to improve yield and minimize side products?
Answer:
- Optimization Strategies:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the sulfamoylating agent.
- Solvent Selection: Replace dichloromethane with acetonitrile to stabilize reactive intermediates.
- Stoichiometry: Use 1.2–1.5 equivalents of sulfamoyl chloride to ensure complete reaction.
- In Situ Monitoring: Employ Raman spectroscopy to track sulfamoyl group incorporation .
Advanced: What strategies exist for resolving contradictions between computational predictions and experimental data regarding the compound's stability?
Answer:
- Strategy 1: Re-evaluate computational models (e.g., DFT) using higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) to account for solvation effects and van der Waals interactions .
- Strategy 2: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) paired with HPLC-UV to validate degradation pathways.
- Strategy 3: Compare experimental NMR shifts with predicted chemical shifts (e.g., using ACD/Labs or ChemDraw) to identify discrepancies in stereoelectronic effects .
Advanced: What in vitro assays are suitable for initial pharmacological evaluation of this compound?
Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) due to the sulfamoyl group’s potential as a zinc-binding motif .
- Cell Viability Assays: Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays, noting IC₅₀ values and selectivity indices .
- Binding Studies: Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with target proteins .
Advanced: How does the presence of the 3,5-dimethylphenoxy group influence the compound's molecular interactions?
Answer:
- Steric Effects: The methyl groups hinder rotation around the phenoxy-ethyl bond, stabilizing a conformation that enhances binding pocket complementarity .
- Hydrophobic Interactions: The dimethylphenyl moiety increases lipophilicity (logP ~3.5), improving membrane permeability (assessed via PAMPA assay) .
- Electron-Donating Effects: Methyl groups activate the phenoxy oxygen for hydrogen bonding with residues like serine or tyrosine in target enzymes .
Advanced: What approaches are recommended for studying the hydrolysis kinetics of the isobutyramide moiety under physiological conditions?
Answer:
- Method 1: Simulate physiological pH (7.4) and temperature (37°C) in phosphate buffer, sampling aliquots at intervals (0–48 hrs) for HPLC quantification of hydrolyzed products .
- Method 2: Use LC-MS/MS to track degradation products and calculate rate constants (k) via first-order kinetic models.
- Method 3: Compare hydrolysis rates in the presence/absence of esterase enzymes (e.g., porcine liver esterase) to assess enzymatic vs. non-enzymatic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
